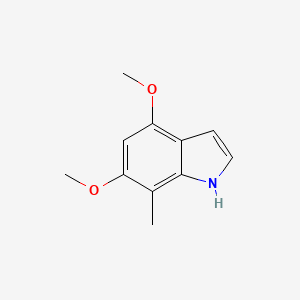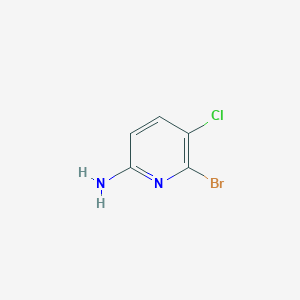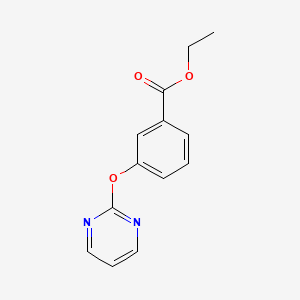
1-(Azidometil)-3,5-difluorobenceno
Descripción general
Descripción
Azidomethyl compounds are a class of organic compounds that contain an azidomethyl group (-CH2N3). This group is characterized by the presence of an azide functional group attached to a methylene group. These compounds are often used in organic synthesis due to their reactivity .
Synthesis Analysis
The synthesis of azido compounds often involves the reaction of a precursor molecule with an azide ion (N3^-). For example, azidoiodinanes, which are structurally related to azidomethyl compounds, are synthesized from benziodoxoles and trimethylsilyl azide.Molecular Structure Analysis
Azidomethyl compounds typically have a molecular structure that includes a carbon atom bonded to both a hydrogen atom and an azide group. The exact structure can vary depending on the other groups present in the molecule.Chemical Reactions Analysis
Azidomethyl compounds can participate in various chemical reactions due to the reactivity of the azide group. For example, they can undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) with molecules containing alkyne groups .Aplicaciones Científicas De Investigación
Síntesis de Nuevas Andamiajes de Triazol-Bispidinona
“1-(Azidometil)-3,5-difluorobenceno” se puede utilizar en la síntesis de nuevas andamiajes de triazol-bispidinona. Estos andamiajes tienen aplicaciones en diversas áreas de la química de coordinación, incluyendo la química medicinal, la catálisis molecular, la síntesis de polímeros de coordinación y el magnetismo molecular . Los anillos de 1,2,3-triazol se sintetizaron en bispidinas derivadas de propargilo después de la reacción con diferentes azidas alquílicas .
Aplicaciones Catalíticas
Los andamiajes de triazol-bispidinona sintetizados se pueden utilizar como ligandos metálicos para reacciones catalíticas. Por ejemplo, su idoneidad para la reacción catalítica de Henry se demostró con cobre y zinc .
Síntesis de Derivados de 1,2,3-Triazol de Uracilo y Timina
“this compound” se puede utilizar en la síntesis de nuevos derivados de 1,2,3-triazol de uracilo y timina . Estos compuestos tienen actividad inhibitoria potencial contra la corrosión ácida de los aceros .
Inhibición de la Corrosión
Los derivados de 1,2,3-triazol de uracilo y timina sintetizados se pueden utilizar como inhibidores orgánicos para proteger metales y aleaciones contra la corrosión, particularmente a pH ácido . Esto es especialmente relevante para proteger la infraestructura industrial del acero.
Aplicaciones Farmacéuticas
Las pirimidinas, que se pueden sintetizar utilizando “this compound”, tienen diversas aplicaciones farmacéuticas. Se pueden utilizar como analgésicos, antipiréticos, antihipertensivos y antiinflamatorios .
Síntesis de Compuestos Alílicos que Contienen Nitrógeno
Existe un creciente interés en desarrollar alternativas sintéticas más eficientes para la síntesis de compuestos alílicos que contienen nitrógeno . “this compound” puede utilizarse potencialmente en estos procesos sintéticos.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(azidomethyl)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-6-1-5(4-11-12-10)2-7(9)3-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFRPFZTPTUYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



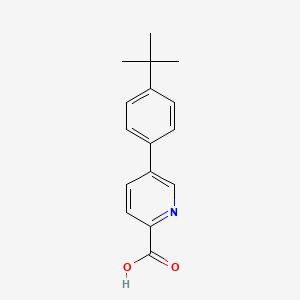
![[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride](/img/structure/B1443254.png)

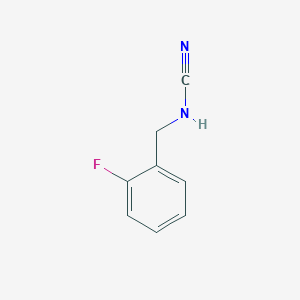
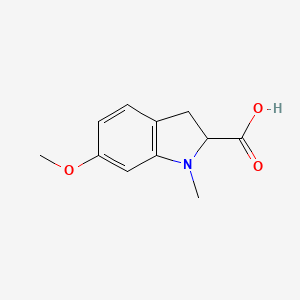
![4-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]butanoic acid](/img/structure/B1443259.png)
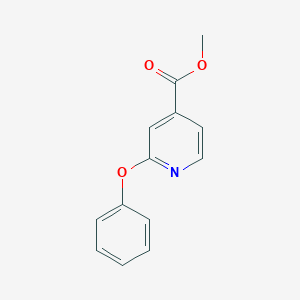

![5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1443267.png)
![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride](/img/structure/B1443268.png)
